molecular formula C11H20O2Si B14586512 Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate CAS No. 61518-41-0

Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14586512
CAS No.: 61518-41-0
M. Wt: 212.36 g/mol
InChI Key: DRLZTMWICYBFHP-UHFFFAOYSA-N
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Description

Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a trimethylsilyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with trimethylsilyl reagents under specific conditions. One common method is the hydrosilylation of cyclohexene derivatives followed by esterification. The reaction conditions often include the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester group can undergo hydrolysis or other reactions, leading to the formation of active intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: Similar structure but lacks the trimethylsilyl group.

    Cyclohexene-1-carboxylic acid: The carboxylic acid analog of the compound.

    Trimethylsilyl cyclohexene: Lacks the ester group.

Uniqueness

Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the trimethylsilyl and ester groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

61518-41-0

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

methyl 5-trimethylsilylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H20O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5,7,9-10H,6,8H2,1-4H3

InChI Key

DRLZTMWICYBFHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CC(C1)[Si](C)(C)C

Origin of Product

United States

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